molecular formula C16H10N2O5 B5799038 3-nitro-N-(2-oxo-2H-chromen-3-yl)benzamide

3-nitro-N-(2-oxo-2H-chromen-3-yl)benzamide

Cat. No. B5799038
M. Wt: 310.26 g/mol
InChI Key: WDEOYWKTKSUYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-N-(2-oxo-2H-chromen-3-yl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Mechanism of Action

The mechanism of action of 3-nitro-N-(2-oxo-2H-chromen-3-yl)benzamide is not completely understood. However, it is believed that this compound acts by inhibiting certain enzymes in the body. These enzymes play a role in a variety of different biochemical pathways, and their inhibition can lead to a number of different physiological effects.
Biochemical and Physiological Effects:
3-nitro-N-(2-oxo-2H-chromen-3-yl)benzamide has been found to have a number of different biochemical and physiological effects. Some of these effects include inhibition of cell proliferation, induction of apoptosis, and changes in gene expression. This compound has also been found to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-nitro-N-(2-oxo-2H-chromen-3-yl)benzamide in lab experiments is that it has been found to be relatively non-toxic. This means that it can be used in a variety of different cell culture and animal studies without causing significant harm. However, one of the limitations of using this compound is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.

Future Directions

There are a number of different future directions for research on 3-nitro-N-(2-oxo-2H-chromen-3-yl)benzamide. Some of these directions include further studies on the compound's mechanism of action, exploration of its potential applications in drug discovery, and investigation of its effects on different types of cancer cells. Additionally, researchers may explore the use of this compound in combination with other drugs or therapies to enhance its effects.

Synthesis Methods

The synthesis of 3-nitro-N-(2-oxo-2H-chromen-3-yl)benzamide is a complex process that involves several steps. The starting materials for this synthesis are 3-nitrobenzoic acid and 2-oxo-2H-chromene-3-carboxylic acid. These two compounds are reacted together in the presence of a catalyst to form the desired product. The reaction is carried out under carefully controlled conditions to ensure that the product is obtained in high yield and purity.

Scientific Research Applications

3-nitro-N-(2-oxo-2H-chromen-3-yl)benzamide has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and it has been used in a number of different research studies. Some of the areas of research where this compound has been studied include cancer research, neuroscience, and drug discovery.

properties

IUPAC Name

3-nitro-N-(2-oxochromen-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O5/c19-15(11-5-3-6-12(8-11)18(21)22)17-13-9-10-4-1-2-7-14(10)23-16(13)20/h1-9H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEOYWKTKSUYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-N-(2-oxo-2H-chromen-3-yl)benzamide

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